Silicon 2,3-naphthalocyanine dihydroxide

Catalog No.
S1770037
CAS No.
92396-90-2
M.F
C48H80N8O2Si
M. Wt
829.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon 2,3-naphthalocyanine dihydroxide

CAS Number

92396-90-2

Product Name

Silicon 2,3-naphthalocyanine dihydroxide

IUPAC Name

54,54-dihydroxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontane

Molecular Formula

C48H80N8O2Si

Molecular Weight

829.3 g/mol

InChI

InChI=1S/C48H80N8O2Si/c57-59(58)55-45-37-21-29-13-5-6-14-30(29)22-38(37)47(55)53-43-35-19-27-11-3-4-12-28(27)20-36(35)44(50-43)54-48-40-24-32-16-8-7-15-31(32)23-39(40)46(56(48)59)52-42-34-18-26-10-2-1-9-25(26)17-33(34)41(49-42)51-45/h25-54,57-58H,1-24H2

InChI Key

VLVPZHPCZCEGRU-UHFFFAOYSA-N

SMILES

C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O

Canonical SMILES

C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O

Silicon 2,3-naphthalocyanine dihydroxide is a synthetic compound characterized by the molecular formula C₄₈H₂₆N₈O₂Si and a molecular weight of approximately 774.9 g/mol. This compound belongs to the class of naphthalocyanines, which are known for their complex aromatic structures and significant stability. Silicon 2,3-naphthalocyanine dihydroxide features a silicon atom coordinated with two hydroxyl groups, contributing to its unique chemical properties and potential applications in various fields, including photothermal therapy and dye-sensitized solar cells .

Typical of naphthalocyanine derivatives:

  • Electrophilic Substitution: The aromatic nature of the naphthalene rings allows for electrophilic substitution reactions, which can modify the compound's electronic properties.
  • Coordination Chemistry: The silicon atom can coordinate with various ligands, enhancing its reactivity and enabling the formation of new complexes.
  • Photo

Research indicates that Silicon 2,3-naphthalocyanine dihydroxide exhibits notable biological activity. It has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation can induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues . Additionally, studies suggest that it may have antimicrobial properties, although further research is needed to fully understand its mechanisms and efficacy.

Several methods have been developed for synthesizing Silicon 2,3-naphthalocyanine dihydroxide:

  • Metalation Method: This involves the reaction of 2,3-naphthalocyanine with silicon salts under specific conditions to form the silicon complex.
  • Hydroxylation: Subsequent hydroxylation of the silicon naphthalocyanine precursor can yield the dihydroxide form.
  • Solvent-Based Techniques: Synthesis may also be carried out in various solvents that facilitate the formation of the desired product while controlling reaction conditions like temperature and pressure.

Silicon 2,3-naphthalocyanine dihydroxide has diverse applications:

  • Photodynamic Therapy: Utilized as a photosensitizer for treating tumors through light-induced cytotoxicity.
  • Dye-Sensitized Solar Cells: Acts as a light-harvesting dye due to its strong absorption properties in the visible region.
  • Optical Materials: Employed in various photonic applications due to its stable photochemical characteristics.

Interaction studies involving Silicon 2,3-naphthalocyanine dihydroxide have focused on its behavior in biological systems and materials science:

  • Binding Affinity: Investigations into how this compound interacts with biomolecules have revealed insights into its potential therapeutic mechanisms.
  • Photophysical Properties: Studies have examined how the compound interacts with light and other materials, affecting its efficacy as a photosensitizer and photovoltaic material.

Similar Compounds

Silicon 2,3-naphthalocyanine dihydroxide shares structural similarities with other compounds in the naphthalocyanine family. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
Copper(II) 2,3-naphthalocyanineC₄₈H₂₄N₈CuKnown for high stability and strong absorption properties.
Zinc(II) 2,3-naphthalocyanineC₄₈H₂₄N₈ZnUsed in photodynamic therapy; less toxic than other metal derivatives.
Aluminum 2,3-naphthalocyanineC₄₈H₂₄N₈AlExhibits unique electronic properties suitable for organic photovoltaics.

Uniqueness

Silicon 2,3-naphthalocyanine dihydroxide is unique due to its dual hydroxyl functionality and silicon coordination, which enhance its solubility and reactivity compared to other naphthalocyanines. Its specific applications in both medical and energy sectors highlight its versatility and potential as a multifunctional compound.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

828.61735036 g/mol

Monoisotopic Mass

828.61735036 g/mol

Heavy Atom Count

59

Dates

Modify: 2023-08-15

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